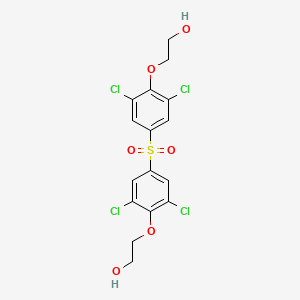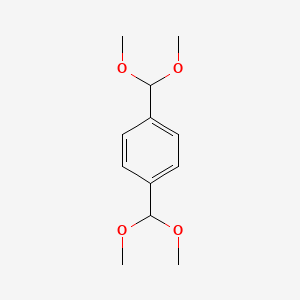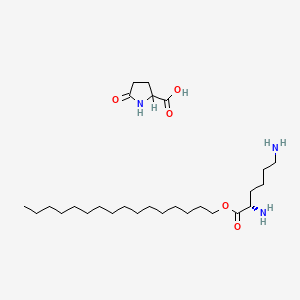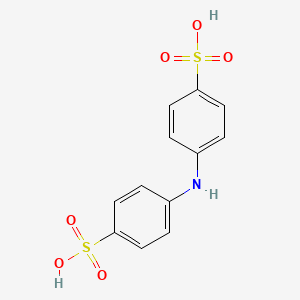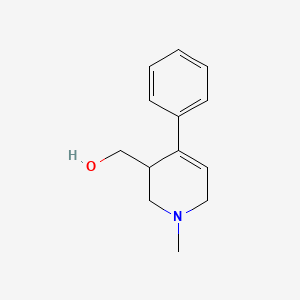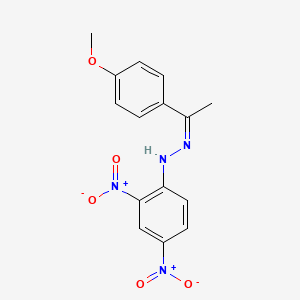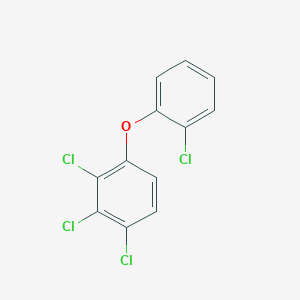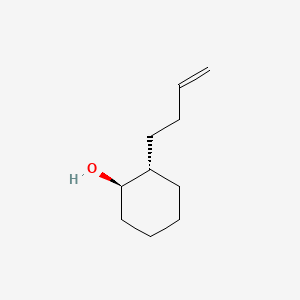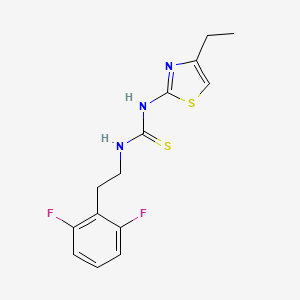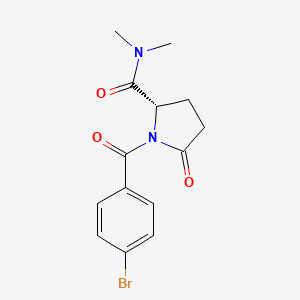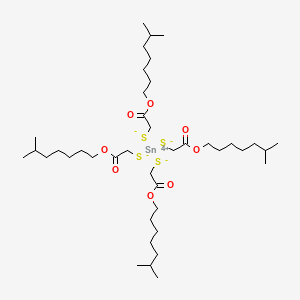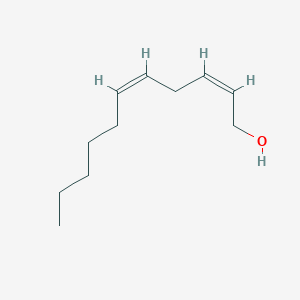
(2Z,5Z)-undeca-2,5-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,5Z)-undeca-2,5-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is part of the family of dienes, which are known for their reactivity and versatility in organic synthesis. The structure of this compound includes a chain of eleven carbon atoms with double bonds at the second and fifth positions, both in the Z-configuration, and a hydroxyl group at the first position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-undeca-2,5-dien-1-ol can be achieved through various methods. One common approach involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between a boronic acid and a halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(2Z,5Z)-undeca-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are used in hydrogenation reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products
The major products formed from these reactions include:
Oxidation: Undeca-2,5-dienal or undeca-2,5-dienoic acid.
Reduction: Undecane or partially hydrogenated dienes.
Substitution: Halogenated derivatives of undeca-2,5-diene.
科学的研究の応用
(2Z,5Z)-undeca-2,5-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (2Z,5Z)-undeca-2,5-dien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in electron transfer reactions, affecting cellular redox states. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2Z,5Z)-pentadeca-2,5-dien-1-ol: A longer-chain analog with similar chemical properties.
(2Z,5Z)-heptadeca-2,5-dien-1-ol: Another analog with an even longer carbon chain.
(2Z,5Z)-nonadeca-2,5-dien-1-ol: A compound with a similar structure but different chain length.
Uniqueness
(2Z,5Z)-undeca-2,5-dien-1-ol is unique due to its specific chain length and the position of its double bonds This configuration imparts distinct chemical reactivity and biological activity compared to its analogs
特性
CAS番号 |
75817-50-4 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
(2Z,5Z)-undeca-2,5-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6-,10-9- |
InChIキー |
DIAHHRRJYUXCRL-HZJYTTRNSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CO |
正規SMILES |
CCCCCC=CCC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


